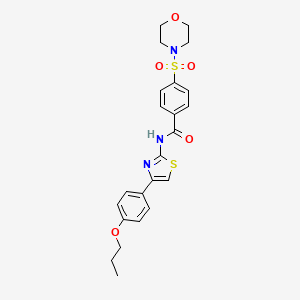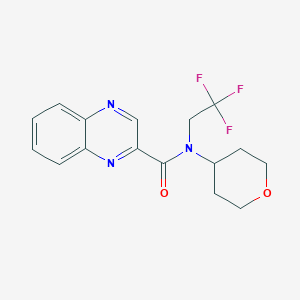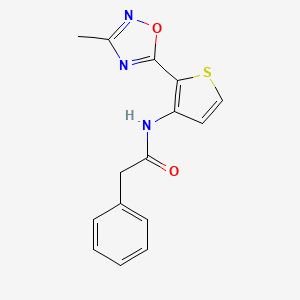
4-(morpholinosulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide, also known as MPT0B390, is a novel small molecule compound that has been synthesized for potential use in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic applications. In
Applications De Recherche Scientifique
Anticancer Properties
- Design and Synthesis for Anticancer Evaluation : A series of benzamides, including compounds structurally related to 4-(morpholinosulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds displayed moderate to excellent efficacy against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, showing higher activities than some reference drugs (Ravinaik et al., 2021).
- Synthesis and Antitumor Properties : Another study synthesized related N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, showing potential as new anticancer agents. These compounds were evaluated by the National Cancer Institute's Developmental Therapeutic Program, indicating their relevance in cancer treatment research (Horishny et al., 2020).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Thiazole derivatives, similar in structure to the compound , have been synthesized and tested for antimicrobial activity. These derivatives have shown effectiveness against various microbial species, highlighting their potential in antimicrobial applications (Chawla, 2016).
- Antimicrobial Agents Synthesis : Another study focused on synthesizing N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with significant antimicrobial activity, indicating the potential use of similar compounds in combating microbial infections (Bikobo et al., 2017).
Neuroprotective and Gastrokinetic Applications
- Cerebral Protective Agents : Some 2-aminothiazoles and 2-thiazolecarboxamides, structurally related to the compound, have shown anti-anoxic activity, suggesting potential neuroprotective applications (Ohkubo et al., 1995).
- Gastrokinetic Activity : 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides have been synthesized and evaluated for their gastrokinetic activity, demonstrating the potential of related compounds in this field (Kato et al., 1992).
Psychotropic and Antiproliferative Effects
- Psychotropic and Anti-inflammatory Activity : Certain N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have been found to possess psychotropic, anti-inflammatory, and selective cytotoxic effects against tumor cell lines. This suggests potential applications in the treatment of psychological disorders and inflammation (Zablotskaya et al., 2013).
- Antiproliferative Activity Evaluation : The synthesis of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides, including similar compounds, has shown potent antiproliferative activities, indicating their utility in cancer research (Wang et al., 2015).
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-2-13-31-19-7-3-17(4-8-19)21-16-32-23(24-21)25-22(27)18-5-9-20(10-6-18)33(28,29)26-11-14-30-15-12-26/h3-10,16H,2,11-15H2,1H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYMJCJRMARSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-(tert-butyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2401593.png)


![Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2401599.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2401600.png)


![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)
![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)
![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)
![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)